2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H17N7O2S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A significant portion of research on similar compounds has focused on their synthesis and evaluation for biological activities. For instance, the synthesis of new heterocycles incorporating a thiadiazole moiety has been explored for insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This study indicates the potential of such compounds in agricultural applications, particularly as insecticides.
Similarly, research on the synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle reveals a methodology for developing novel compounds with interesting biological properties (Karpina et al., 2019). The diversity of biological assessments suggests applications ranging from pharmacological to agricultural.
Antimicrobial and Anticancer Applications
Compounds containing indole, pyridine, and triazole moieties have been synthesized and evaluated for their anticancer activities. For example, new 3-heteroarylindoles have shown moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016). This highlights the potential of such compounds in the development of new anticancer agents.
Moreover, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities reveals the broad spectrum of biological applications of these compounds (Bayrak et al., 2009). Their antimicrobial activity suggests their potential use in developing new antibiotics or disinfectants.
Neurogenic Potential and Pharmacology
Research into melatonin-based compounds, where the acetamido group of melatonin is replaced by azoles including 1,2,4-oxadiazole, has shown that these compounds can promote differentiation of rat neural stem cells to a neuronal phenotype (de la Fuente Revenga et al., 2015). This suggests applications in neurology, particularly for therapies aimed at neurodegeneration or injury recovery.
Mechanism of Action
Target of Action
Related compounds such as methyl 3-indolyacetate are known to act on human endogenous metabolites
Biochemical Pathways
Related compounds have been found to have inhibitory activity against α-glucosidase , suggesting that this compound may also interact with similar biochemical pathways.
Result of Action
Related compounds have shown promising effects in reducing inflammation and pro-inflammatory gene expression/mrna levels significantly in arthritic rats .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2S/c1-12-23-20(29-26-12)13-6-7-27-17(8-13)24-25-18(27)10-22-19(28)11-30-16-9-21-15-5-3-2-4-14(15)16/h2-9,21H,10-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCOHNDFUJAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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